molecular formula C18H14N4O2S B11161168 N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide

Cat. No.: B11161168
M. Wt: 350.4 g/mol
InChI Key: BKCALYXVLYBWSB-UHFFFAOYSA-N
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Description

N~2~-[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked via an acetamide bridge to an indole-2-carboxamide moiety. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The benzothiazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the indole carboxamide enhances target specificity, particularly toward proteins involved in signaling pathways or microbial resistance .

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H14N4O2S/c23-16(22-18-21-13-7-3-4-8-15(13)25-18)10-19-17(24)14-9-11-5-1-2-6-12(11)20-14/h1-9,20H,10H2,(H,19,24)(H,21,22,23)

InChI Key

BKCALYXVLYBWSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization

Indole-2-carboxylic acid is synthesized via Fischer indole cyclization , a widely used method for indole derivatives. Phenylhydrazine reacts with α-keto acids (e.g., pyruvic acid) under acidic conditions (p-toluenesulfonic acid, PTSA) to yield 3-substituted indole-2-carboxylates. Subsequent alkaline hydrolysis produces indole-2-carboxylic acid:

Phenylhydrazine+CH3C(=O)COOHPTSAIndole-2-carboxylateNaOHIndole-2-carboxylic acid\text{Phenylhydrazine} + \text{CH}_3\text{C(=O)COOH} \xrightarrow{\text{PTSA}} \text{Indole-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Indole-2-carboxylic acid}

Key conditions:

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C

  • Yield: 70–85% (reported for analogous indole-2-carboxylates).

Synthesis of Benzothiazol-2-amine

Cyclization of Thioamides

Benzothiazol-2-amine is prepared via intramolecular cyclization of thiobenzamide derivatives. Photocatalytic methods using iridium-based catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and persulfate oxidants enable efficient C–S bond formation:

ThiobenzamideNa2S2O8Ir photocatalystBenzothiazole\text{Thiobenzamide} \xrightarrow[\text{Na}2\text{S}2\text{O}_8]{\text{Ir photocatalyst}} \text{Benzothiazole}

Optimized conditions:

  • Catalyst loading: 2 mol%

  • Oxidant: 2 equiv. Na₂S₂O₈

  • Solvent: Acetonitrile/water (9:1)

  • Yield: 60–75%.

Assembly of the Glycinamide Linker

Stepwise Amidation Strategy

The glycinamide spacer is constructed through sequential coupling:

Formation of Benzothiazol-2-ylglycinamide

Benzothiazol-2-amine reacts with bromoacetyl bromide to form 2-(2-bromoacetamido)benzothiazole. Subsequent nucleophilic substitution with aqueous ammonia yields 2-(glycinamido)benzothiazole:

Benzothiazol-2-amine+BrCH2C(=O)Br2-(2-bromoacetamido)benzothiazoleNH32-(glycinamido)benzothiazole\text{Benzothiazol-2-amine} + \text{BrCH}2\text{C(=O)Br} \rightarrow \text{2-(2-bromoacetamido)benzothiazole} \xrightarrow{\text{NH}3} \text{2-(glycinamido)benzothiazole}

Key parameters:

  • Base: Triethylamine (TEA) for bromide displacement

  • Solvent: Dichloromethane (DCM)

  • Yield: 50–65% (estimated from analogous reactions).

Coupling with Indole-2-Carboxylic Acid

The free amine of 2-(glycinamido)benzothiazole is coupled to indole-2-carboxylic acid using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine):

Indole-2-COOH+H2N–CH2C(=O)–NH–BenzothiazoleDIPEABOPTarget compound\text{Indole-2-COOH} + \text{H}2\text{N–CH}2\text{C(=O)–NH–Benzothiazole} \xrightarrow[\text{DIPEA}]{\text{BOP}} \text{Target compound}

Optimized conditions:

  • Coupling agent: 1.2 equiv. BOP

  • Solvent: DCM or DMF

  • Temperature: 0°C to room temperature

  • Yield: 55–70%.

Alternative Method: One-Pot Hybridization

A convergent one-pot approach combines indole-2-carboxylic acid, glycine, and benzothiazol-2-amine using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Indole-2-COOH+H2N–CH2COOH+Benzothiazol-2-amineHOBtEDC\cdotpHClTarget compound\text{Indole-2-COOH} + \text{H}2\text{N–CH}2\text{COOH} + \text{Benzothiazol-2-amine} \xrightarrow[\text{HOBt}]{\text{EDC·HCl}} \text{Target compound}

Advantages:

  • Reduced purification steps

  • Higher atom economy

Challenges:

  • Competing side reactions (e.g., dimerization)

  • Requires strict stoichiometric control

Yield: 40–50% (based on similar multi-component reactions).

Mechanistic Insights and Reaction Optimization

Role of Coupling Reagents

BOP vs. EDC·HCl:

  • BOP facilitates rapid amide bond formation but generates corrosive byproducts.

  • EDC·HCl/HOBt offers milder conditions and better compatibility with acid-sensitive groups.

Solvent Effects

  • Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates.

  • Protic solvents (e.g., ethanol) may hydrolyze activated intermediates, reducing yields .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized benzothiazole derivatives, while reduction could produce reduced indole analogs.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. The synthesis and evaluation of related compounds have shown effectiveness against a range of bacteria and fungi. For example, research involving thiazolyl-indole derivatives has highlighted their potential as new antimicrobial agents. These compounds were assessed for their inhibitory effects on vital microbial enzymes, which are crucial for the survival of pathogens .

Case Study: Antitubercular Activity

A series of compounds similar to N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide were evaluated for their antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives significantly inhibited the growth of this pathogen, showcasing their potential as therapeutic agents in treating tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Several studies have focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms.

Therapeutic Interventions

Beyond antimicrobial and anticancer applications, this compound has been explored for its potential in treating oxidative stress-related diseases.

Combination Therapies

Recent patents suggest that combining this compound with Bach1 inhibitors can enhance therapeutic outcomes in diseases characterized by oxidative stress, such as psoriasis and asthma. The synergistic effect of these combinations may improve treatment efficacy compared to monotherapy .

Summary Table of Applications

Application AreaActivity TypeNotable Findings
AntimicrobialBacterial & FungalEffective against Mycobacterium tuberculosis; enzyme inhibition
AnticancerCytotoxicityInduces apoptosis; effective against MCF-7 cells (IC50 = 6.10 μM)
Therapeutic InterventionsOxidative StressEnhances treatment outcomes when combined with Bach1 inhibitors

Mechanism of Action

The mechanism of action of N2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole and indole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

DS-30 (4,7-Dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide)

  • Key Differences :
    • Replaces benzothiazole with a 4-methylthiazole group.
    • Adds 4,7-dimethoxy substituents to the indole ring.
  • The absence of a benzothiazole may reduce off-target interactions compared to the target compound .

N-(1H-Benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide ()

  • Key Differences :
    • Substitutes benzothiazole with benzimidazole.
    • Introduces a benzylcarbamoyl group on the acetamide linker.
  • Biological Activity : Demonstrates moderate glucose uptake modulation, likely due to benzimidazole’s affinity for metabolic enzymes. The target compound’s benzothiazole may offer superior redox activity or antimicrobial potency .

Compound 23 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide)

  • Key Differences :
    • Replaces benzothiazole with a benzimidazole-methyl-benzyl group.
    • Lacks the oxoethyl linker.
  • Biological Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (54% yield, IC₅₀ ~0.38 μM). The target compound’s benzothiazole may enhance selectivity for different enzymatic targets .

Analogues with Varied Substituents or Linkers

BTC-h (N-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide)

  • Key Differences :
    • Replaces indole-2-carboxamide with a benzamide group.
    • Adds a 6-methyl substituent to benzothiazole.
  • Biological Activity : Shows reduced gram-positive antibacterial activity compared to unsubstituted benzothiazole derivatives. The target compound’s indole moiety may improve broad-spectrum antimicrobial efficacy .

N~2~-[6-(1,3-Benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide (CAS 951960-72-8)

  • Key Differences :
    • Extends the acetamide linker to a six-carbon chain.
  • Biological Implications : Longer chains may improve solubility but reduce membrane permeability. The target compound’s shorter ethyl linker likely enhances bioavailability .

Functional and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents/Linkers Biological Activity Solubility/Permeability
Target Compound Benzothiazole + Indole Ethyl acetamide linker Antimicrobial, enzyme inhibition Moderate (predicted)
DS-30 Thiazole + Indole 4,7-Dimethoxy, methylthiazole GMFB binding, anti-inflammatory High (polar groups)
BTC-h Benzothiazole + Benzamide 6-Methyl, benzamide Moderate antimicrobial Low (lipophilic)
Compound 23 Benzimidazole + Indole Benzyl-methyl linker IDO1 inhibition Low (bulky substituents)

Research Findings and Implications

  • Antimicrobial Activity : The target compound’s indole-2-carboxamide moiety may enhance gram-negative bacterial targeting compared to simpler benzothiazole-benzamide analogues like BTC-h .
  • Synthetic Accessibility : The compound can be synthesized via HATU-mediated coupling (as in ), similar to DS-30, but requires optimized purification to avoid byproducts from the benzothiazole-amine precursor .

Biological Activity

N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a benzothiazole moiety and an indole ring, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H13N3O2S
  • Molecular Weight : 305.36 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC16H13N3O2S
Molecular Weight305.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation.

Case Study: Antitumor Activity

In a study published in Pharmaceuticals, the compound was evaluated for its cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed:

  • IC50 Values :
    • A549: 6.75 ± 0.19 μM
    • HCC827: 5.13 ± 0.97 μM
    • NCI-H358: 4.01 ± 0.95 μM

These findings suggest that the compound effectively inhibits tumor growth and may serve as a lead for further drug development in oncology .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Saccharomyces cerevisiae25 μg/mL

The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections .

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of this compound. In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

The neuroprotective mechanism is believed to involve the modulation of signaling pathways related to oxidative stress and inflammation. The compound's ability to scavenge free radicals contributes to its protective effects against neuronal damage.

Q & A

Basic Research Questions

Q. How can the synthesis of N²-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide be optimized for higher yields?

  • Methodology :

  • Coupling Agents : Use carbodiimides (e.g., DCC) or chloroformates to facilitate amide bond formation between indole-2-carboxylic acid derivatives and benzothiazole-amine intermediates .
  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or acetic acid) for 3–5 hours with sodium acetate as a catalyst to enhance reaction efficiency .
  • Purification : Recrystallize the product from methanol or ethanol to remove unreacted starting materials and improve purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1668 cm⁻¹) and benzothiazole (C=N stretch at ~1604 cm⁻¹) functional groups .
  • NMR Analysis : Use ¹H and ¹³C NMR to verify indole NH protons (~δ 10–12 ppm), benzothiazole aromatic protons (~δ 7–8 ppm), and amide carbonyl signals (~δ 165–170 ppm) .
  • Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N, S percentages) .

Q. How can researchers ensure compound purity during synthesis?

  • Methodology :

  • TLC Monitoring : Track reaction progress using silica gel plates with UV visualization or iodine staining .
  • Column Chromatography : Purify intermediates with gradient elution (e.g., hexane/ethyl acetate) to isolate target compounds .
  • Recrystallization : Use methanol or DMF/acetic acid mixtures for final purification to achieve ≥95% purity .

Advanced Research Questions

Q. How to design in vitro assays to evaluate antiproliferative activity of this compound?

  • Methodology :

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) and normal fibroblasts as controls .
  • Dose-Response Curves : Treat cells with 0.1–100 μM compound for 48–72 hours and measure viability via MTT or resazurin assays .
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) .

Q. What structure-activity relationship (SAR) insights are critical for improving efficacy?

  • Methodology :

  • Substituent Analysis : Modify the benzothiazole ring (e.g., electron-donating groups like -OCH₃) to enhance binding affinity to target proteins .
  • Molecular Docking : Use AutoDock or Schrödinger to predict interactions with enzymes like topoisomerase II or HIV-1 reverse transcriptase .
  • Bioisosteric Replacement : Replace the indole moiety with other heterocycles (e.g., pyrazole) to assess activity retention .

Q. How to address discrepancies in reported biological activities across studies?

  • Methodology :

  • Assay Standardization : Compare protocols for cell lines, incubation times, and compound solubility (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation as a source of variability .
  • Off-Target Profiling : Screen against kinase panels or GPCRs to rule out nonspecific effects .

Q. What strategies mitigate oxidative degradation during storage?

  • Methodology :

  • Stability Studies : Store the compound in amber vials under inert gas (N₂/Ar) at −20°C and monitor degradation via HPLC over 6 months .
  • Antioxidant Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated oxidation .

Q. How to synthesize structural analogs with improved pharmacokinetic properties?

  • Methodology :

  • Prodrug Design : Introduce ester or phosphate groups at the indole NH to enhance solubility and oral bioavailability .
  • Heterocyclic Modifications : Replace the benzothiazole with benzimidazole or thiadiazole to alter metabolic pathways .
  • PEGylation : Attach polyethylene glycol chains to the acetamide group to prolong half-life .

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